molecular formula C13H11ClFNO3 B11805563 2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid

2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid

Cat. No.: B11805563
M. Wt: 283.68 g/mol
InChI Key: MJQQYUUJFJLXLJ-UHFFFAOYSA-N
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Description

The compound 2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid is a synthetic derivative featuring a furan ring substituted with a 3-chloro-4-fluorophenyl group at position 3. A methylene bridge links the furan ring to an amino group, which is further connected to an acetic acid moiety.

Properties

Molecular Formula

C13H11ClFNO3

Molecular Weight

283.68 g/mol

IUPAC Name

2-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylamino]acetic acid

InChI

InChI=1S/C13H11ClFNO3/c14-10-5-8(1-3-11(10)15)12-4-2-9(19-12)6-16-7-13(17)18/h1-5,16H,6-7H2,(H,17,18)

InChI Key

MJQQYUUJFJLXLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)CNCC(=O)O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 3-chloro-4-fluorophenyl group:

    Attachment of the aminoacetic acid moiety: The final step involves the coupling of the furan derivative with an aminoacetic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction may produce furan-2-ylmethanol.

Scientific Research Applications

2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid involves its interaction with specific molecular targets. The furan ring and phenyl group can interact with enzymes or receptors, leading to changes in their activity. The aminoacetic acid moiety may facilitate binding to proteins or other biomolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Similarities

Thiazolidinone Derivatives (H2-38, H2-39, H2-74, H2-81)

These compounds () share a thiazolidinone core instead of the acetic acid group in the target compound. For example:

  • H2-38: 3-{5-[{3-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-4-oxothiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid. Substituents: Dual 4-chlorophenyl groups on the thiazolidinone ring. Activity: Demonstrated anti-staphylococcal effects against clinical isolates (MIC₅₀: 8–16 µg/mL) .
  • Target Compound: Replaces the thiazolidinone-benzoic acid system with an amino-acetic acid chain, likely improving solubility but reducing enzyme-targeting specificity compared to H2-38 .
Thioxothiazolidinone Derivatives (Compound 4e)
  • Structure: (S,Z)-2-(5-((5-(3-chloro-4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid. Substituents: Identical 3-chloro-4-fluorophenyl-furan group but with a thioxothiazolidinone and branched pentanoic acid chain. Molecular Weight: 453.03 vs. ~295.7 for the target compound, suggesting differences in bioavailability .
Tetrazole Derivatives ()
  • Structure: 2-[5-[5-(2-chlorophenyl)furan-2-yl]tetrazol-1-yl]acetic acid. Substituents: Tetrazole ring instead of the amino group; 2-chlorophenyl on furan. Impact: Tetrazole enhances metabolic resistance but reduces hydrogen-bonding capacity compared to the amino-acetic acid group .
Trifluoromethyl-Substituted Analogs ()
  • Examples : 2-(3-Chloro-4-(trifluoromethyl)phenyl)acetic acid.
    • Substituents: Trifluoromethyl group increases lipophilicity (ClogP: ~2.5) vs. the target compound’s ClogP of ~1.6.
    • Activity: Trifluoromethyl groups enhance membrane penetration but may reduce solubility .

Biological Activity

2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid, a compound featuring a furan ring and substituted phenyl groups, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C16H16ClFNO2C_{16}H_{16}ClFNO_2, with a molecular weight of approximately 305.76 g/mol. Its structure includes a furan moiety and an amino acid derivative, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC16H16ClFNO2
Molecular Weight305.76 g/mol
IUPAC Name2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate various biochemical pathways, influencing processes such as cell signaling and metabolic regulation. The presence of the furan ring and the chlorinated phenyl group suggests potential interactions with biological membranes and proteins, enhancing its bioactivity.

Antimicrobial Properties

Research indicates that compounds similar to 2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid exhibit significant antibacterial and antifungal activities. For instance, studies on related furan derivatives have shown effective inhibition against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

  • Antibacterial Activity :
    • Minimum Inhibitory Concentration (MIC) values for similar compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides .
    • Compounds demonstrated varying degrees of activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values ranging from 4.69 to 22.9 µM .
  • Antifungal Activity :
    • Effective against Candida albicans with MIC values reported between 16.69 to 78.23 µM .

Case Studies

Recent studies have evaluated the efficacy of compounds structurally related to 2-(((5-(3-Chloro-4-fluorophenyl)furan-2-yl)methyl)amino)acetic acid in various biological assays:

  • Study on Antimicrobial Activity : A series of derivatives were tested for their antimicrobial properties, revealing that modifications on the phenyl ring significantly influenced activity levels. For example, the introduction of electron-withdrawing groups enhanced antibacterial effects against E. coli .
  • Biofilm Formation Inhibition : Compounds demonstrated significant inhibition of biofilm formation in Staphylococcus aureus, indicating potential therapeutic applications in treating biofilm-associated infections .

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